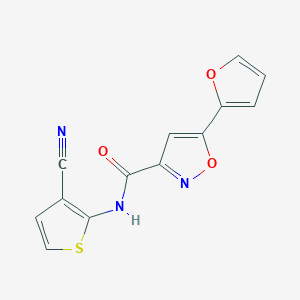![molecular formula C12H14N2O3S B6586172 1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea CAS No. 1226454-13-2](/img/structure/B6586172.png)
1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea is a synthetic organic compound that features a unique combination of furan and thiophene rings. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea typically involves the reaction of 2-hydroxy-2-(5-methylfuran-2-yl)ethylamine with thiophene-2-carbonyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides and furans.
Reduction: Reduction reactions can target the urea linkage or the heterocyclic rings, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed under appropriate conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while substitution reactions can introduce various alkyl or aryl groups onto the heterocyclic rings.
Scientific Research Applications
1-[2-Hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism by which 1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Hydroxy-2-(5-methylfuran-2-yl)-1-phenylethanone
- Thiophene-2-carboxamide derivatives
- Furan-2-carboxamide derivatives
Uniqueness: 1-[2-Hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea is unique due to its combination of furan and thiophene rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-8-4-5-10(17-8)9(15)7-13-12(16)14-11-3-2-6-18-11/h2-6,9,15H,7H2,1H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOLNYURHQRTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)NC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,5-dimethylphenyl)-2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6586099.png)
![N-(4-bromo-3-methylphenyl)-2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6586101.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6586108.png)
![N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}-2-(3-methoxyphenyl)acetamide](/img/structure/B6586129.png)
![N-cyclohexyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide](/img/structure/B6586130.png)
![1-[(2-methylphenyl)methyl]-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6586132.png)
![ethyl 2-(2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamido)acetate](/img/structure/B6586136.png)
![4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B6586143.png)

![2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B6586160.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B6586163.png)
![N-[2-(trifluoromethyl)phenyl]cyclopropanesulfonamide](/img/structure/B6586170.png)
![1-(2-chlorophenyl)-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B6586179.png)
![ethyl {[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl}formate](/img/structure/B6586192.png)
